molecular formula C13H12I3N3O5 B15221454 2-Amino-2-oxoethyl 3,5-diacetamido-2,4,6-triiodobenzoate

2-Amino-2-oxoethyl 3,5-diacetamido-2,4,6-triiodobenzoate

Katalognummer: B15221454
Molekulargewicht: 670.96 g/mol
InChI-Schlüssel: OTAOZPQJJOPPTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-oxoethyl 3,5-diacetamido-2,4,6-triiodobenzoate is a complex organic compound characterized by the presence of iodine atoms and amide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-oxoethyl 3,5-diacetamido-2,4,6-triiodobenzoate typically involves multiple steps, starting from the appropriate benzoic acid derivative. The process includes iodination, acetylation, and amide formation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-oxoethyl 3,5-diacetamido-2,4,6-triiodobenzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-oxoethyl 3,5-diacetamido-2,4,6-triiodobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for use in diagnostic imaging due to its iodine content, which enhances contrast in imaging techniques.

    Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.

Wirkmechanismus

The mechanism of action of 2-Amino-2-oxoethyl 3,5-diacetamido-2,4,6-triiodobenzoate involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its biological activity, potentially interacting with enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Diacetamido-2,4,6-triiodobenzoic acid: Shares structural similarities but lacks the amino-oxoethyl group.

    2-Ethoxy-2-oxoethyl 3,5-diacetamido-2,4,6-triiodobenzoate: Similar in structure but with an ethoxy group instead of an amino group.

Uniqueness

2-Amino-2-oxoethyl 3,5-diacetamido-2,4,6-triiodobenzoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of iodine atoms and amide groups makes it particularly valuable in medical imaging and as a versatile reagent in organic synthesis.

Eigenschaften

Molekularformel

C13H12I3N3O5

Molekulargewicht

670.96 g/mol

IUPAC-Name

(2-amino-2-oxoethyl) 3,5-diacetamido-2,4,6-triiodobenzoate

InChI

InChI=1S/C13H12I3N3O5/c1-4(20)18-11-8(14)7(13(23)24-3-6(17)22)9(15)12(10(11)16)19-5(2)21/h3H2,1-2H3,(H2,17,22)(H,18,20)(H,19,21)

InChI-Schlüssel

OTAOZPQJJOPPTI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)OCC(=O)N)I)NC(=O)C)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.